molecular formula C10H15NO3S B6151411 4-methoxy-N-propylbenzene-1-sulfonamide CAS No. 35088-86-9

4-methoxy-N-propylbenzene-1-sulfonamide

Cat. No.: B6151411
CAS No.: 35088-86-9
M. Wt: 229.3
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Description

4-Methoxy-N-propylbenzene-1-sulfonamide (CAS 35088-86-9) is an organic small molecule with the molecular formula C 10 H 15 NO 3 S and a molecular weight of 229.30 g/mol . As a benzenesulfonamide derivative featuring a methoxy substituent at the para-position and an N-propyl sulfonamide group, this compound serves as a valuable building block and intermediate in medicinal chemistry and chemical synthesis . Researchers utilize this structural motif in the design and development of novel bioactive molecules, where the sulfonamide group can contribute to binding affinity with biological targets. The specific properties of the methoxy and propyl groups make it a versatile scaffold for creating compounds with potential pharmacological activity. This product is provided for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

35088-86-9

Molecular Formula

C10H15NO3S

Molecular Weight

229.3

Purity

95

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography for Precise Solid-State Structure Determination

Based on these analogs, it is anticipated that 4-methoxy-N-propylbenzene-1-sulfonamide would exhibit similar hydrogen bonding patterns, with the N-H group acting as a hydrogen-bond donor and the sulfonyl oxygens acting as acceptors. The propyl group's conformation and the methoxy (B1213986) group's orientation relative to the benzene (B151609) ring would be precisely determined, including key bond lengths and angles. A comparison with other N-(4-methoxyphenyl)-sulfonamides suggests average bond lengths of approximately 1.766 Å for S–C, 1.633 Å for S–N, and 1.441 Å for N–C. mdpi.com

Table 1: Expected Crystallographic Parameters for this compound based on Analog Data

ParameterExpected ValueInteraction Type
S–C Bond Length~1.77 ÅCovalent
S=O Bond Length~1.43 ÅCovalent
S–N Bond Length~1.63 ÅCovalent
N–H⋯O Hydrogen BondPresentIntermolecular
C–H⋯O InteractionsLikelyIntermolecular

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the connectivity and electronic environment of the atoms within the molecule in solution.

One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are critical for assigning every proton and carbon in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the three sets of protons in the N-propyl group. The aromatic protons ortho and meta to the methoxy group would appear as doublets due to coupling with each other. The methoxy group would be a sharp singlet, and the propyl group would exhibit a triplet for the terminal methyl (CH₃), a sextet (or multiplet) for the methylene (B1212753) adjacent to the methyl (CH₂), and a triplet for the methylene attached to the nitrogen (N-CH₂). The N-H proton would likely appear as a broad singlet or a triplet if coupled to the adjacent CH₂ group.

¹³C NMR: The carbon spectrum would show signals for all 10 unique carbon atoms. The aromatic carbons would appear in the 114-164 ppm range, with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon itself would resonate around 55-56 ppm. rsc.org The carbons of the propyl group would appear in the aliphatic region of the spectrum.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show clear cross-peaks connecting the adjacent methylene groups of the propyl chain (N-CH₂-CH₂-CH₃) and also between the ortho and meta protons on the benzene ring, confirming their connectivity. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu Each proton signal would show a cross-peak to its corresponding carbon signal, allowing for unambiguous assignment of the carbon skeleton. uvic.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Aromatic (ortho to SO₂)~7.8~129C(ipso-SO₂), C(meta)
Aromatic (meta to SO₂)~7.0~114C(ipso-SO₂), C(ortho), C(methoxy)
Methoxy (CH₃)~3.8~56C(ipso-O)
N-CH₂~2.9 (t)~45C(ipso-SO₂), C(propyl-CH₂)
N-CH₂-CH₂~1.5 (m)~23C(propyl-CH₃), C(N-CH₂)
CH₂-CH₃~0.9 (t)~11C(propyl-CH₂)
N-H~5.0 (br s)-C(N-CH₂)

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and quantifying polymorphs. nih.gov Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact a drug's physical properties. High-resolution ¹³C cross-polarization magic angle spinning (CP/MAS) ssNMR can distinguish between different polymorphic forms because the distinct crystal packing environments in each polymorph lead to different chemical shifts. nih.gov For this compound, ssNMR could be employed to ensure batch-to-batch consistency and to study any potential polymorphic transitions under different manufacturing or storage conditions. The addition of paramagnetic relaxation agents can significantly shorten data acquisition times, making ssNMR a more high-throughput technique for such analyses. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which confirms the molecular formula of the compound (C₁₀H₁₅NO₃S, Exact Mass: 229.0773). nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), reveal characteristic fragmentation patterns that help to confirm the structure.

Aromatic sulfonamides are known to undergo a characteristic fragmentation pathway involving the neutral loss of sulfur dioxide (SO₂; 64 Da). nih.govresearchgate.net This rearrangement is a hallmark of the sulfonamide functional group and provides strong evidence for its presence. nih.govcolab.ws

The expected fragmentation pathway for this compound would likely proceed as follows:

Initial Ionization: Formation of the protonated molecular ion [M+H]⁺ at m/z 230.0851.

Loss of Propene: Cleavage of the N-propyl bond can lead to the loss of propene (C₃H₆), resulting in a fragment ion corresponding to 4-methoxybenzenesulfonamide (B72560).

Loss of SO₂: The characteristic elimination of SO₂ (64 Da) from either the molecular ion or major fragment ions. nih.gov

Benzylic Cleavage: Cleavage of the bond between the propyl group and the nitrogen can result in a propyl cation or a fragment corresponding to the loss of the propyl group. docbrown.info

Formation of Phenyl Cation: Loss of the entire sulfonamide side chain can lead to the formation of a methoxy-substituted phenyl cation.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Proposed)Proposed FormulaProposed Fragmentation Pathway
230.0851[C₁₀H₁₆NO₃S]⁺[M+H]⁺
187.0303[C₇H₉NO₃S]⁺[M+H - C₃H₅]⁺ (Loss of allyl radical)
171.0531[C₇H₉NO]⁺[M+H - SO₂]⁺
155.0218[C₇H₇O₂S]⁺[M+H - C₃H₇N]⁺ (Loss of propylamine)
107.0497[C₇H₇O]⁺Fragment from loss of SO₂NHC₃H₇

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups. nih.govnih.gov

For this compound, the key vibrational bands would include:

N-H Stretch: A band in the region of 3200-3300 cm⁻¹ corresponding to the stretching of the sulfonamide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methoxy groups are found just below 3000 cm⁻¹.

S=O Stretches: The sulfonamide group is characterized by two strong stretching bands: an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1150-1180 cm⁻¹. researchgate.netnih.gov

C-O-C Stretch: The ether linkage of the methoxy group will show a characteristic C-O-C asymmetric stretch. rsc.org

S-N Stretch: The S-N stretching vibration is typically observed in the 900-940 cm⁻¹ region. rsc.orgnih.gov

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Table 4: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch3200 - 3300IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
S=O Asymmetric Stretch1330 - 1370IR, Raman
S=O Symmetric Stretch1150 - 1180IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
S-N Stretch900 - 940IR

Rotational Spectroscopy and Gas-Phase Conformational Studies

Rotational spectroscopy, typically performed on molecules in the gas phase using techniques like Fourier transform microwave (FTMW) spectroscopy, provides extremely precise information about the moments of inertia of a molecule. mdpi.com From these, an exact three-dimensional structure of a single, isolated conformer can be determined. kcl.ac.uk

For a flexible molecule like this compound, multiple conformers could exist in the gas phase, arising from rotation around the S-N, N-C, and C-C bonds of the propyl group, as well as the C-S and C-O bonds of the aromatic ring. nih.gov A rotational spectroscopy study would be able to identify the specific conformers present in a supersonic expansion and determine their relative energies. researchgate.net This technique is sensitive enough to pinpoint the effects of weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize particular conformations. mdpi.comkcl.ac.uk Such studies on isolated molecules are crucial for understanding the intrinsic structural preferences of the compound, free from the influence of crystal packing or solvent effects. nih.govresearchgate.net

Compound List

Chemical Reactivity and Mechanistic Investigations of the Sulfonamide Moiety and Aromatic Ring

Reactions at the N-Sulfonyl Moiety

The nitrogen atom of the sulfonamide group in 4-methoxy-N-propylbenzene-1-sulfonamide is nucleophilic and can participate in various functionalization reactions. The acidity of the N-H proton allows for deprotonation by a suitable base, generating a sulfonamidate anion that is a potent nucleophile. This anion can then react with various electrophiles.

N-Alkylation: The deprotonated sulfonamide can be alkylated by reacting it with alkyl halides. This reaction introduces a second alkyl group onto the nitrogen atom, forming a tertiary sulfonamide.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylsulfonamides. This transformation is significant as it can be used to introduce a variety of acyl groups, potentially modulating the compound's biological and chemical properties.

N-Arylation: The nitrogen can also be arylated. For instance, the synthesis of related sulfonamides has been achieved through the condensation of a sulfonyl chloride with an amine, such as the reaction between 4-methoxybenzenesulfonyl chloride and 4-aminoacetophenone to yield N-(4-acetylphenyl)-4-methoxybenzenesulfonamide. researchgate.net This highlights a common strategy for forming N-aryl sulfonamides.

Selective C-H functionalization of sulfonamide-containing molecules is also a valuable strategy in medicinal chemistry and synthesis. nih.gov

The stability of the sulfonamide bond (S-N) is a critical factor, particularly under physiological or environmental conditions. Generally, the sulfonamide linkage is significantly more resistant to hydrolysis than a corresponding amide linkage.

Alkaline Hydrolysis: The alkaline hydrolysis of acyclic sulfonamides is noted to be considerably slower than that of similar amides. researchgate.net However, under forcing conditions, cleavage of the S-N bond can occur.

Acidic Hydrolysis: Under acidic conditions, the degradation of sulfonamides can be more pronounced. The mechanism may involve protonation of the nitrogen atom, which facilitates the hydrolytic cleavage of the sulfonamide group. researchgate.net The limited stability of some sulfonamides in acidic environments can be a significant factor, potentially leading to decomposition. researchgate.net

Catalytic Hydrolysis: Studies have demonstrated that certain catalysts can promote the hydrolytic cleavage of sulfonamides. For example, ceria nanostructures have shown extraordinary reactivity in cleaving various bonds within sulfonamide drugs, including the S–N and C–S bonds, leading to degradation products such as sulfanilic acid and aniline. acs.org The kinetics and efficiency of this ceria-catalyzed hydrolysis depend on the specific structure of the sulfonamide molecule. acs.org

The degradation can proceed via different pathways, as summarized below:

Degradation PathwayConditionsPrimary Cleavage SiteMajor Products
Acid-Catalyzed HydrolysisLow pHS-N bond4-methoxybenzenesulfonic acid, propylamine
Ceria-Catalyzed HydrolysisAqueous solution with CeO₂S-N and C-S bondsSulfanilic acid, Aniline acs.org

Transformations of the Methoxybenzene Core

The methoxybenzene (anisole) portion of the molecule is an electron-rich aromatic system, making it susceptible to a range of transformations.

The benzene (B151609) ring of this compound is substituted with two groups: an activating, ortho-, para-directing methoxy (B1213986) group (-OCH₃) and a deactivating, meta-directing N-propylsulfonamide group (-SO₂NHPr). wikipedia.orglkouniv.ac.inlibretexts.org

The powerful activating effect of the methoxy group dominates the directing effects. wikipedia.org Therefore, electrophilic aromatic substitution will occur preferentially at the positions ortho to the methoxy group (positions 3 and 5). These positions are also meta to the sulfonamide group, satisfying the directing influence of both substituents.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine in acetic acid would be expected to yield 3-bromo-4-methoxy-N-propylbenzene-1-sulfonamide as the major product. youtube.com The methoxy group strongly activates the ring, making the reaction rapid. wikipedia.orglibretexts.org

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group, leading to 4-methoxy-3-nitro-N-propylbenzene-1-sulfonamide. youtube.com

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride would result in the formation of an acyl group at the 3-position. wikipedia.orgyoutube.com

Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Product
BrominationBr₂ / CH₃COOH3-Bromo-4-methoxy-N-propylbenzene-1-sulfonamide
NitrationHNO₃ / H₂SO₄4-Methoxy-3-nitro-N-propylbenzene-1-sulfonamide
Friedel-Crafts AcylationCH₃COCl / AlCl₃3-Acetyl-4-methoxy-N-propylbenzene-1-sulfonamide

The ether linkage of the methoxy group is generally stable but can be cleaved under specific, often harsh, conditions. This reaction converts the methoxybenzene derivative into a phenol (B47542). alfa-chemistry.com

Acidic Cleavage: Heating with strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr) is a classic method for cleaving aryl ethers. The reaction with HI would yield 4-hydroxy-N-propylbenzene-1-sulfonamide and methyl iodide. alfa-chemistry.com Acidic hydrolysis using dilute sulfuric acid under heat and pressure can also cleave the ether to produce the corresponding phenol and methanol. youtube.com

Lewis Acid-Mediated Cleavage: Strong Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or boron tribromide (BBr₃) can also effect the cleavage of the methoxy group. Heating with aluminum trichloride results in the formation of a phenoxide, which upon workup yields the phenol. alfa-chemistry.com

Cleavage MethodReagentsProducts
Strong AcidHI, heat4-hydroxy-N-propylbenzene-1-sulfonamide, Methyl iodide alfa-chemistry.com
Acidic HydrolysisH₂SO₄ (dilute), heat, pressure4-hydroxy-N-propylbenzene-1-sulfonamide, Methanol youtube.com
Lewis AcidAlCl₃, heatAluminum phenoxide salt (yields phenol after workup) alfa-chemistry.com

Reactivity of the N-Propyl Side Chain

The N-propyl group is an alkyl chain and is generally the least reactive part of the molecule under typical ionic reaction conditions. Its C-H bonds are strong and non-polar. However, it can undergo reaction under more vigorous, free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to bromination at the carbon adjacent to the nitrogen (the α-carbon), although reactions on the activated aromatic ring are generally more favorable. The reactivity of this side chain is not extensively documented in the literature for this specific compound, and transformations would likely require specific and targeted reaction conditions that avoid competing reactions at other sites.

Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic investigations, often employing kinetic studies, computational modeling, and analysis of substituent effects, have elucidated the pathways of several key reactions involving aromatic sulfonamides. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds.

Electrophilic Aromatic Substitution:

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group (-OCH₃). wikipedia.org This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the sulfonamide group (-SO₂NH-propyl) is a deactivating group and a meta-director. The interplay between these two substituents governs the regioselectivity of EAS reactions.

The mechanism of EAS reactions, such as nitration or halogenation, generally proceeds through a two-step process:

Formation of the σ-complex (arenium ion): The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion. masterorganicchemistry.comnih.gov This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

Recent computational studies have also suggested the possibility of concerted mechanisms for some EAS reactions, where the formation of the new C-E bond and the breaking of the C-H bond occur in a single step, bypassing a discrete σ-complex intermediate. nih.gov The operative mechanism can be influenced by the nature of the electrophile, the solvent, and the presence of catalysts. nih.gov

Reactions at the Sulfonamide Nitrogen:

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and can act as a nucleophile. The acidity of the N-H proton is a key factor in its reactivity. The presence of the electron-withdrawing sulfonyl group makes this proton acidic, allowing for deprotonation by a base to form a sulfonamidate anion. This anion is a more potent nucleophile and can participate in various reactions, such as alkylation.

Nucleophilic Substitution at the Sulfur Atom:

The sulfur atom in the sulfonamide group is electrophilic and can be attacked by nucleophiles. Nucleophilic substitution at a tetrahedral sulfur atom, as in sulfonamides, generally proceeds with inversion of configuration at the sulfur center. mdpi.com Studies on the hydrolysis of related sulfonamides indicate that the reaction can be catalyzed by both acids and bases. nih.gov

For instance, the hydrolysis of N-(benzenesulfonyl) benzimidoyl chlorides has been shown to proceed via an Sₙ1 mechanism at low pH and a nucleophilic attack by hydroxide ion at higher pH. wikipedia.org While this is not a direct analog, it highlights the potential for different mechanisms depending on the reaction conditions.

Mechanistic Insights from Hammett Plots:

The Hammett equation provides a powerful tool for understanding the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives. wikipedia.orglibretexts.orgviu.ca By plotting the logarithm of the rate or equilibrium constant against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot, the reaction constant (ρ), gives insight into the nature of the transition state. wikipedia.org

For reactions involving the aromatic ring or the sulfonamide group of this compound, a Hammett analysis using a series of para-substituted analogs could reveal valuable mechanistic information. For example, a positive ρ value for a reaction indicates the buildup of negative charge (or loss of positive charge) in the transition state, while a negative ρ value suggests the buildup of positive charge (or loss of negative charge). wikipedia.org Nonlinear Hammett plots can indicate a change in the reaction mechanism or the rate-determining step as the substituent is varied. wikipedia.org

The following table presents hypothetical Hammett ρ values for different types of reactions that could be studied for derivatives of this compound, illustrating how this analysis provides mechanistic insights.

Table 1: Illustrative Hammett ρ Values and Mechanistic Interpretations for Reactions of Substituted Benzenesulfonamides

Reaction TypeHypothetical ρ ValueMechanistic Interpretation
Electrophilic Aromatic Substitution (e.g., Nitration)-6.0Large negative value indicates the development of significant positive charge in the transition state, consistent with the formation of a σ-complex. The reaction is highly sensitive to the electronic nature of the substituents.
Nucleophilic Aromatic Substitution (on a suitably activated ring)+3.5Positive value indicates the development of negative charge in the transition state, consistent with the formation of a Meisenheimer complex.
Hydrolysis of the Sulfonamide Bond (Base-catalyzed)+1.5A positive value suggests that the transition state has a greater negative charge than the reactants, consistent with the nucleophilic attack of hydroxide on the sulfur atom.
Acidity of the N-H Proton+1.0 (by definition for benzoic acids)A positive ρ value indicates that electron-withdrawing groups increase the acidity by stabilizing the resulting anion.

Computational and Spectroscopic Studies of Reaction Intermediates:

Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed study of reaction mechanisms, including the characterization of transition states and intermediates. nih.gov For this compound, DFT calculations could provide valuable data on bond lengths, bond angles, and vibrational frequencies for the ground state, transition states, and any intermediates involved in its chemical transformations.

Spectroscopic techniques such as NMR and IR can be used to identify and characterize reaction intermediates. For example, in the study of sulfonamide chemistry, changes in the chemical shifts of the N-H proton or the stretching frequencies of the S=O bonds can provide evidence for the formation of specific intermediates. nih.gov

The table below summarizes key bond parameters for a related compound, 4-methyl-N-propyl-benzenesulfonamide, obtained from crystallographic data, which can serve as a reference for the structural characteristics of this compound.

Table 2: Selected Bond Lengths from the Crystal Structure of 4-methyl-N-propyl-benzenesulfonamide

BondMolecule 1 Bond Length (Å)Molecule 2 Bond Length (Å)
S=O1.428(2)1.441(2)
S-N1.618(2)1.622(3)
S-C (aromatic)1.766(3)1.766(3)

Data sourced from a study on 4-methyl-N-propyl-benzene-sulfonamide and is presented here for illustrative purposes.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

No specific studies employing Density Functional Theory (DFT) or other ab initio methods for 4-methoxy-N-propylbenzene-1-sulfonamide were identified. Such calculations are fundamental for understanding the electronic behavior and energetics of a molecule.

Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potential Surfaces)

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or electrostatic potential surfaces for this compound. This information is crucial for predicting the molecule's reactivity and intermolecular interaction sites.

Geometry Optimization and Conformational Energy Landscapes

Detailed studies on the geometry optimization and the conformational energy landscapes of this compound are not present in the available literature. These analyses would provide insight into the molecule's most stable three-dimensional structures.

Spectroscopic Property Prediction and Validation against Experimental Data

No computational predictions of spectroscopic properties (such as IR, Raman, or NMR spectra) and their validation against experimental data for this compound were found.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

There is a lack of published research on the use of molecular dynamics simulations to study the behavior of this compound in different solvents or to analyze its intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

No Quantitative Structure-Property Relationship (QSPR) studies that specifically include this compound to predict its chemical attributes could be located.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling to elucidate reaction mechanisms involving this compound or to analyze its transition states has not been reported in the accessible scientific literature.

Design and Synthesis of Structural Analogues and Derivatives of 4 Methoxy N Propylbenzene 1 Sulfonamide

Systematic Modification of the N-Propyl Substituent

A general synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with a primary amine in the presence of a base, such as pyridine (B92270) or sodium carbonate, to yield the corresponding N-substituted sulfonamide. mdpi.com N-alkylation of the parent sulfonamide (4-methoxybenzenesulfonamide) can also be achieved. nsf.gov

Table 1: Examples of N-Substituted Analogues of 4-methoxy-N-propylbenzene-1-sulfonamide

Amine ReactantResulting N-SubstituentReference
Allylamine-CH₂CH=CH₂ nsf.gov
Benzylamine-CH₂-Ph nsf.gov
Propargylamine-CH₂C≡CH sigmaaldrich.com
Various primary aminesVarious alkyl and aryl groups eurjchem.com

Detailed research findings indicate that the nature of the N-substituent significantly influences the crystalline structure and intermolecular interactions of sulfonamides. For instance, the crystal structure of 4-methyl-N-propyl-benzene-sulfonamide reveals an intricate three-dimensional network formed via intermolecular C-H⋯O and N-H⋯O hydrogen bonds. nih.gov The conformation of the propyl group relative to the toluene (B28343) moiety is observed to be gauche when viewed down the N-S bond. nih.gov Such detailed structural information is crucial for understanding how modifications to the N-propyl group can alter the solid-state properties of the molecule.

Diversification of the Methoxy (B1213986) Group and its Positional Isomers

The methoxy group at the 4-position of the benzene (B151609) ring is another key site for structural modification. This can involve altering the alkoxy group itself or changing its position on the aromatic ring to create positional isomers (2-methoxy and 3-methoxy).

The synthesis of positional isomers requires starting materials with the methoxy group at the desired position. For instance, the synthesis of 2-methoxy-N-propylbenzene-1-sulfonamide and 3-methoxy-N-propylbenzene-1-sulfonamide would start from 2-methoxybenzenesulfonyl chloride and 3-methoxybenzenesulfonyl chloride, respectively, followed by reaction with propylamine. The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, where the nitro group is at the 2, 3, or 4-position of the benzenesulfonyl chloride, demonstrates the feasibility of synthesizing such positional isomers. mdpi.com

Diversification of the methoxy group can include its replacement with other alkoxy groups, a hydroxyl group, or other electron-donating or electron-withdrawing groups. The synthesis of 4-hydroxy-N-propylbenzene-1-sulfonamide, for example, would provide a derivative with a hydrogen bond-donating group at the 4-position. nih.gov

Table 2: Potential Derivatives Based on Methoxy Group Modification

Starting MaterialResulting DerivativeKey Feature
2-Methoxybenzenesulfonyl chloride2-methoxy-N-propylbenzene-1-sulfonamidePositional isomer
3-Methoxybenzenesulfonyl chloride3-methoxy-N-propylbenzene-1-sulfonamidePositional isomer
4-Hydroxybenzenesulfonyl chloride4-hydroxy-N-propylbenzene-1-sulfonamidePhenolic hydroxyl group
4-Ethoxybenzenesulfonyl chloride4-ethoxy-N-propylbenzene-1-sulfonamideLarger alkoxy group

Exploration of Substitution Patterns on the Benzene Ring

Introducing various substituents onto the benzene ring of this compound can significantly alter its electronic properties and, consequently, its reactivity and potential biological activity. The nature and position of these substituents are critical.

The synthesis of such derivatives typically involves starting with an appropriately substituted 4-methoxybenzenesulfonyl chloride. For example, the introduction of a nitro group, a halogen, or an alkyl group at different positions on the benzene ring can be achieved. The synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide demonstrates the condensation of 4-methoxybenzenesulfonyl chloride with a substituted amine, indicating a viable synthetic strategy. researchgate.net Similarly, the synthesis of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide and 4-methoxy-N-(4-methylphenyl)benzenesulfonamide highlights the introduction of substituents on the N-phenyl ring, a related structural modification. nih.gov

Table 3: Examples of Benzene Ring Substituted Analogues

SubstituentPositionPotential Starting MaterialReference for related synthesis
Nitro (NO₂)2 or 33-Nitro-4-methoxybenzenesulfonyl chloride mdpi.com
Chloro (Cl)2 or 32-Chloro-4-methoxybenzenesulfonyl chloride beilstein-journals.org
Methyl (CH₃)2 or 32-Methyl-4-methoxybenzenesulfonyl chloride nsf.gov

The introduction of electron-withdrawing groups like nitro or halogens generally deactivates the benzene ring towards electrophilic substitution, while electron-donating groups like alkyl groups activate it. lumenlearning.comhrpatelpharmacy.co.inlibretexts.org This modulation of electronic properties is a key aspect of structure-activity relationship studies.

Synthesis and Characterization of Analogues with Related Sulfonamide Linkages or Heterocyclic Moieties

Modification of the core structure can extend beyond simple substitutions to include alterations of the sulfonamide linkage itself or the incorporation of heterocyclic rings, which can act as bioisosteres for the phenyl ring or be appended to the structure.

The sulfonamide linkage (-SO₂NH-) can be replaced by other functionalities, although this represents a more significant synthetic challenge. More commonly, heterocyclic rings are introduced into the molecule. This can be achieved by using a heterocyclic amine in the initial condensation reaction with 4-methoxybenzenesulfonyl chloride or by constructing a heterocycle from a functional group on the sulfonamide derivative.

For instance, the synthesis of sulfonamides incorporating pyrazole, pyrrole, oxadiazole, and triazole rings has been reported in the literature, showcasing the versatility of sulfonamides as scaffolds for diverse heterocyclic derivatives. nih.govnih.gov The "click" CuAAC reaction is a powerful tool for synthesizing 1,2,3-triazole-containing sulfonamides. nih.gov The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, is often a guiding principle in the design of such analogues. nih.govopenaccessjournals.comopenaccessjournals.comnih.gov For example, a heterocyclic ring can be used as a bioisostere for the benzene ring to modulate properties like solubility and metabolic stability.

Table 4: Examples of Heterocyclic Analogues of Sulfonamides

HeterocycleMethod of IncorporationReference for related synthesis
PyrazoleReaction with a pyrazole-containing amine nih.gov
1,2,3-TriazoleClick chemistry (CuAAC reaction) nih.gov
OxadiazoleCyclization of a hydrazide derivative nih.gov
ThiazoleTandem cycloaddition/self-oxidation reaction acs.org
BenzoxazoleIntroduction of a sulfamoylmethyl group google.com

Structure-Reactivity and Structure-Property Relationships among Derivatives

The systematic synthesis of derivatives of this compound allows for the investigation of structure-reactivity and structure-property relationships. These studies aim to understand how specific structural modifications influence the chemical and physical properties of the molecule.

The electronic effects of substituents on the benzene ring play a crucial role in determining the reactivity of the molecule. Electron-donating groups, such as the methoxy group, activate the ring towards electrophilic substitution, primarily at the ortho and para positions. lumenlearning.comhrpatelpharmacy.co.inlibretexts.org Conversely, electron-withdrawing groups decrease the electron density of the ring, making it less reactive. ncert.nic.in The acidity of the sulfonamide N-H proton can also be modulated by the electronic nature of the substituents on the aromatic ring. nih.gov

Computational studies, including molecular docking, can provide insights into the potential interactions of these derivatives with biological targets, helping to rationalize observed structure-activity relationships and guide the design of new analogues with desired properties. nih.gov

Applications in Advanced Chemical Sciences and Material Research

Utilization as Ligands in Coordination Chemistry and Metal Complexes

There is no available research in scientific literature detailing the use of 4-methoxy-N-propylbenzene-1-sulfonamide as a ligand in the formation of coordination complexes with metals. While the sulfonamide group, in general, can act as a coordination site, the specific chelating behavior and the properties of any resulting metal complexes with this particular compound have not been documented.

Role in Organocatalysis and as Ligands for Metal-Catalyzed Reactions

An extensive search of chemical literature and catalysis-focused journals did not yield any studies where this compound is employed either as an organocatalyst or as a ligand for metal-catalyzed reactions. Its potential efficacy in these roles remains unexplored.

Integration into Novel Materials and Supramolecular Structures

No published research describes the integration of this compound into novel materials such as dyes or plasticizers. Furthermore, there are no studies on its use as a building block for supramolecular structures or its participation in self-assembling systems. The crystal structure of the related compound, 4-methyl-N-propyl-benzene-sulfonamide, has been shown to form three-dimensional networks through hydrogen bonding, but similar analyses for the methoxy (B1213986) derivative are absent from the literature.

Application as Chemical Probes for Molecular Recognition and Binding Studies

The application of this compound as a chemical probe for studying molecular recognition or binding interactions has not been reported. Research into its binding affinity and selectivity for specific chemical or biological targets is not available.

Precursors for the Synthesis of Specialized Chemical Intermediates

While the synthesis of this compound can be inferred from standard synthetic routes for sulfonamides (typically the reaction of 4-methoxybenzenesulfonyl chloride with n-propylamine), there is no literature that documents its use as a starting material or precursor for the synthesis of other specialized chemical intermediates.

Advanced Analytical Methodologies for Characterization and Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like 4-methoxy-N-propylbenzene-1-sulfonamide. Its versatility allows for both the determination of purity by separating the main compound from any related substances and for precise quantitative measurements.

The development of a robust HPLC method involves the careful selection of several key parameters. Reversed-phase chromatography is the most common mode used for sulfonamides. nih.gov In this setup, a non-polar stationary phase, typically a C8 or C18 alkyl-silica column, is used with a polar mobile phase. wu.ac.thnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the sulfonamide, which has acidic properties. wu.ac.th

Gradient elution, where the composition of the mobile phase is changed during the analytical run, is frequently employed to achieve optimal separation of the target analyte from a complex mixture of impurities in a reasonable time. wu.ac.thnih.gov Detection is most commonly performed using a UV-visible or a more advanced photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously, aiding in peak identification and purity assessment. wu.ac.th For higher sensitivity and selectivity, fluorescence detection can be used, often requiring a derivatization step to make the sulfonamide fluorescent. nih.govduke.edunih.gov

Method validation is a crucial step to ensure the reliability of the analytical data. wu.ac.thwu.ac.th This process involves demonstrating the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govduke.edunih.gov For sulfonamides, HPLC methods have been developed with LOQs typically in the range of micrograms per kilogram (µg/kg) to nanograms per milliliter (ng/mL), showcasing the high sensitivity of the technique. nih.govnih.govmdpi.comnih.gov

Table 1: Typical HPLC Parameters for Sulfonamide Analysis This table is interactive. Click on the headers to sort.

Parameter Typical Conditions Rationale
Column Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm wu.ac.thnih.gov Provides good retention and separation for moderately polar compounds like sulfonamides.
Mobile Phase Acetonitrile/Methanol and Water (with buffer, e.g., phosphate, acetate, or acid like trifluoroacetic acid) nih.govnih.gov The organic modifier and buffer pH are adjusted to control retention time and peak shape.
Elution Gradient or Isocratic wu.ac.thnih.gov Gradient elution is often preferred for separating complex mixtures of impurities. wu.ac.th
Flow Rate 1.0 mL/min wu.ac.th A standard flow rate that provides good efficiency without excessive pressure.
Detector UV/PDA (e.g., 265-275 nm) wu.ac.thnih.gov or Fluorescence (FLD) nih.govnih.gov UV/PDA is a general-purpose detector suitable for aromatic compounds. FLD offers higher sensitivity after derivatization. wu.ac.thnih.govnih.govnih.gov
Injection Volume 5-20 µL wu.ac.thnih.gov A small volume is sufficient for modern, sensitive HPLC systems.
Column Temp. 25 °C wu.ac.th Controlled temperature ensures reproducible retention times.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. shimadzu.com Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is typically required. This process involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. For sulfonamides, methylation is a common derivatization strategy. nih.gov

Once derivatized, the compound can be injected into the GC system, where it is vaporized and separated on a capillary column. The choice of column, often a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, is critical for achieving the desired separation of the analyte from any volatile impurities. nih.gov

GC is particularly useful for impurity profiling, especially for identifying and quantifying potentially genotoxic impurities like sulfonate esters, which may arise during the synthesis process. japsonline.com Coupling GC with a Mass Spectrometer (GC-MS) provides a highly sensitive and specific analytical tool. japsonline.comshimadzu.com The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum for each, which acts as a chemical fingerprint, allowing for definitive identification of impurities. japsonline.com This technique is capable of trace-level analysis, with detection limits often in the parts-per-million (ppm) range. japsonline.com

Table 2: General GC-MS Conditions for Impurity Analysis in Pharmaceuticals This table is interactive. Click on the headers to sort.

Parameter Typical Setting Rationale
Derivatization Methylation nih.gov Increases volatility and thermal stability of the sulfonamide for GC analysis. nih.gov
GC System Gas Chromatograph with Mass Spectrometer (GC-MS) japsonline.comshimadzu.com Provides both separation (GC) and definitive identification (MS). japsonline.com
Column Capillary Column (e.g., DB-5ms, HP-5ms) Standard non-polar columns suitable for a wide range of organic compounds.
Carrier Gas Helium or Hydrogen Inert gases that carry the sample through the column.
Injection Mode Split/Splitless Splitless mode is used for trace analysis to ensure the entire sample reaches the column.
Detector Mass Spectrometer (MS) Allows for identification of unknown impurities based on their mass spectra. shimadzu.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It has emerged as a powerful alternative and complementary method to HPLC for the analysis of sulfonamides. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption. nih.gov

Several modes of CE can be employed for sulfonamide analysis, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). nih.gov In CZE, separation occurs in a simple buffer-filled capillary. The migration behavior of sulfonamides is heavily influenced by the pH of the background buffer, as it determines their degree of ionization. nih.gov Precise control of the buffer pH is crucial for optimizing the separation of closely related sulfonamides. nih.gov

The addition of modifiers to the buffer, such as organic solvents (methanol, acetonitrile) or cyclodextrins, can significantly enhance resolution. nih.gov Capillary electrochromatography (CEC) is a hybrid technique that combines aspects of both HPLC and CE, offering a dual separation mechanism based on both chromatographic retention and electrophoretic mobility. bohrium.com CE methods have been successfully applied to the analysis of sulfonamides in various samples, demonstrating their utility in quality control and research. nih.govresearchgate.net

Table 3: Key Parameters in Capillary Electrophoresis for Sulfonamide Separation This table is interactive. Click on the headers to sort.

Parameter Typical Conditions/Considerations Impact on Separation
Separation Mode Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC) nih.gov CZE separates based on charge-to-size ratio; MEKC adds a pseudostationary phase (micelles) to separate neutral and charged analytes. nih.gov
Background Electrolyte (BGE) Phosphate or Borate buffer nih.gov The buffer's pH determines the ionization state and thus the electrophoretic mobility of the sulfonamides. nih.gov
BGE Modifiers Organic solvents (e.g., methanol) or β-cyclodextrin nih.gov Can improve resolution by altering analyte solubility and interaction with the capillary wall or forming inclusion complexes. nih.gov
Applied Voltage 15-25 kV Higher voltage generally leads to faster analysis but can generate Joule heating.
Capillary Fused-silica capillary (coated or uncoated) mdpi.com The surface of the capillary influences the electroosmotic flow (EOF). Coatings can be used to modify or suppress the EOF. mdpi.com
Detection UV-Vis Detector (e.g., 254 nm) bohrium.com Similar to HPLC, UV detection is common for aromatic analytes. bohrium.com

Development of Chemical Sensors for Specific Detection

The development of chemical sensors offers a rapid, often portable, and cost-effective approach for the specific detection of sulfonamides. nih.govnih.gov These devices are designed to produce a measurable signal, such as an electrical current or an optical change, upon interaction with the target analyte. nih.gov

Electrochemical sensors are a prominent class of sensors used for sulfonamide detection. nih.gov They often feature an electrode modified with a material that enhances selectivity and sensitivity. nih.govnih.gov For instance, electrodes can be modified with cerium vanadate (B1173111) nanoparticles or molecularly imprinted polymers (MIPs). nih.govgoogle.com MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to the template molecule (in this case, a sulfonamide), leading to high selectivity. google.com

Optical sensors represent another approach, where the binding of the sulfonamide to a sensing element causes a change in color (colorimetric) or fluorescence. nih.gov Sulfonamide structures themselves can act as chemosensors, binding to specific ions and producing a detectable optical signal. nih.gov Biosensors utilize a biological recognition element, such as an enzyme, coupled to a transducer. acs.orgnih.gov For example, a biosensor for sulfonamides has been developed based on their interaction with their natural target enzyme, dihydropteroate (B1496061) synthase (DHPS). acs.orgnih.gov These sensor-based methods can achieve very low detection limits and are suitable for high-throughput screening. nih.govrsc.org

Table 4: Comparison of Sensor Technologies for Sulfonamide Detection This table is interactive. Click on the headers to sort.

Sensor Type Principle of Operation Key Features
Electrochemical Sensor Measures changes in electrical properties (e.g., current) upon analyte binding to a modified electrode. nih.govnih.gov High sensitivity, potential for miniaturization, good performance with materials like cerium vanadate or MIPs. nih.govgoogle.com
Optical Sensor Detects changes in absorbance or fluorescence when the analyte interacts with a chemosensor. nih.gov Allows for "naked-eye" or spectrophotometric detection; can be inexpensive and robust. nih.gov
Biosensor Utilizes a biological component (e.g., enzyme like DHPS) for specific recognition, coupled to a transducer. acs.orgnih.gov High specificity due to biological interaction; suitable for environmental and food safety monitoring. nih.gov
Flow-through Photometric Sensor Integrates spectrophotometric detection with in-situ concentration of a reaction product in a flow system. rsc.orgrsc.org Enhanced sensitivity due to preconcentration; suitable for automated analysis. rsc.orgrsc.org

Advanced Purity and Isomeric Analysis Techniques

Ensuring the purity of this compound requires not only quantifying known and unknown impurities but also confirming the correct isomeric structure. Positional isomers, such as 2-methoxy- or 3-methoxy-N-propylbenzene-1-sulfonamide, could potentially be formed during synthesis and may have different chemical and biological properties.

Advanced chromatographic and electrophoretic methods are essential for resolving such closely related isomers. The high efficiency of Capillary Electrophoresis (CE) makes it particularly well-suited for separating isomers that may be difficult to resolve by HPLC. nih.gov The strategic selection of buffer pH and the use of additives like cyclodextrins in CE can exploit subtle differences in the isomers' structures and pKa values to achieve separation. nih.gov

Hyphenated techniques, especially Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide an unparalleled level of specificity and sensitivity for purity and isomeric analysis. nih.gov This method can separate the isomers chromatographically and then differentiate them based on their unique fragmentation patterns in the mass spectrometer.

For absolute confirmation of the compound's structure and stereochemistry, X-ray crystallography is the definitive technique. The crystal structure analysis of a related compound, 4-methyl-N-propyl-benzene-sulfonamide, provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, which serves as an ultimate reference for purity and structural identity. nih.gov Computational studies can also be employed to predict the properties and potential biological activity of different isomers, guiding analytical development. nih.gov

Future Perspectives and Emerging Research Directions

Sustainable and Atom-Economical Synthetic Strategies for Sulfonamides

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. researchgate.net Traditional methods for synthesizing sulfonamides often involve the use of hazardous reagents and generate significant waste. researchgate.net Future research will undoubtedly focus on developing more environmentally benign and atom-economical routes to compounds like 4-methoxy-N-propylbenzene-1-sulfonamide.

Key areas of development include:

Catalytic Approaches: The use of catalytic systems, such as nano-Ru/Fe3O4, for the direct coupling of alcohols and sulfonamides presents a promising green alternative. nih.gov This method is advantageous as it consumes only one equivalent of the primary alcohol and allows for easy catalyst recycling. nih.gov

Water as a Solvent: Conducting reactions in water is a cornerstone of green chemistry. researchgate.net Research into the copper-catalyzed synthesis of sulfonamides in water under mild conditions is a significant step forward. researchgate.net

Alternative Reagents: The use of sodium sulfinate as a stable and less reactive sulfur source, in place of traditional sulfonyl chlorides, offers a safer and more sustainable synthetic route. researchgate.net

Flow Chemistry: Continuous flow platforms enable the safe, on-demand generation and use of potentially hazardous reagents like SO2F2 gas, improving both safety and efficiency. acs.org

Table 1: Comparison of Traditional and Emerging Sustainable Synthetic Methods for Sulfonamides

FeatureTraditional SynthesisSustainable Synthesis
Solvents Dichloromethane (B109758), DMF, DMSO researchgate.netWater, Deep Eutectic Solvents researchgate.net
Sulfur Source Sulfonyl chlorides researchgate.netSodium sulfinate, Na2S2O5 researchgate.net
Catalysis Often stoichiometric reagentsCopper, Ruthenium nanoparticles researchgate.netnih.gov
Byproducts Significant waste generationReduced waste, potential for byproduct utilization researchgate.net
Energy Often requires harsh conditionsMilder reaction conditions, energy efficient researchgate.net

Exploration of Unconventional Reactivity and Novel Transformations

Historically, the sulfonamide group has been considered a relatively inert functional group, often installed early in a synthetic sequence. acs.org However, recent research has begun to unlock its potential for novel transformations and late-stage functionalization. nih.govresearchgate.net This opens up exciting possibilities for creating derivatives of this compound with diverse functionalities.

Emerging areas of research include:

Photocatalytic Functionalization: Metal-free photocatalytic approaches can convert sulfonamides into sulfonyl radical intermediates. nih.govacs.org These radicals can then be combined with a variety of alkene fragments, allowing for the late-stage introduction of new chemical moieties. nih.gov

Reductive Cleavage: Mild and general methods for the reductive cleavage of the N-S bond in secondary sulfonamides have been developed. researchgate.net This allows the sulfonamide to be used as a synthetic handle, which can be cleaved to reveal sulfinates and amines that can then undergo further reactions. researchgate.net

Directed C-H Activation: The sulfonamide group can act as a directing group in C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds. acs.org

Advanced Computational Design and Prediction of Novel Sulfonamide Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govnih.gov The application of advanced computational methods to design and predict the properties of novel sulfonamide architectures, including derivatives of this compound, holds immense promise.

Key computational approaches include:

Molecular Docking: This technique is widely used to predict the binding affinity and conformation of small molecules within the active site of a protein target. nih.govrsc.org It can be employed to design novel sulfonamide derivatives with specific biological activities. nih.gov

ADMET Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds based on their structure. nih.gov This allows for the early identification of potentially problematic candidates and the prioritization of those with favorable drug-like properties. nih.gov

Machine Learning and AI: The integration of machine learning and artificial intelligence is revolutionizing computational design. rsc.org These approaches can be used to screen vast virtual libraries of compounds, predict their properties with high accuracy, and even propose novel molecular structures with desired characteristics. nih.govrsc.org

Integration of this compound into Emerging Fields of Chemical Technology

The unique properties of the sulfonamide functional group make it a candidate for integration into a variety of emerging technologies. While direct applications of this compound have yet to be explored, its structural motifs suggest potential utility in several areas.

Potential fields of application include:

Materials Science: The ability of sulfonamides to form strong hydrogen bonds could be exploited in the design of novel polymers and supramolecular assemblies. nih.gov

Organic Electronics: The aromatic and electron-withdrawing nature of the benzenesulfonamide (B165840) core could be relevant in the development of new organic semiconductors or other electronic materials. ucsb.edu

Bioconjugation: The development of "click chemistry" reactions, such as the SuFEx (Sulfur(VI) Fluoride Exchange) reaction, allows for the efficient and selective ligation of molecules. acs.org Derivatives of this compound could potentially be functionalized to participate in such reactions for applications in chemical biology and drug delivery. acs.org

Opportunities for Interdisciplinary Research and Collaborative Development in Chemical Sciences

Addressing complex scientific challenges increasingly requires collaboration across different disciplines. openaccessgovernment.orgresearchgate.net The future development and application of this compound and related compounds will benefit significantly from interdisciplinary approaches.

Key areas for collaboration include:

Chemistry and Biology: The design and synthesis of novel sulfonamide-based therapeutics necessitates a close partnership between synthetic chemists and biologists to identify and validate biological targets and to evaluate the efficacy and safety of new compounds. ucsb.edunih.gov

Chemistry and Engineering: The scale-up of sustainable synthetic processes and the development of new materials based on sulfonamides will require the expertise of chemical engineers. openaccessgovernment.org

Chemistry and Computer Science: The application of advanced computational tools for molecular design and data analysis is a prime example of the synergy between chemistry and computer science. ncsu.edu

The progression of chemical sciences is intrinsically linked to the ability of researchers to work across traditional boundaries, integrating diverse knowledge and skills to drive innovation. openaccessgovernment.orgquora.com

Q & A

Q. What are the established synthetic routes for 4-methoxy-N-propylbenzene-1-sulfonamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-methoxybenzenesulfonyl chloride with propylamine under basic conditions. Key steps include:
  • Step 1 : React 4-methoxybenzenesulfonyl chloride with propylamine in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C.
  • Step 2 : Neutralize excess acid using a base (e.g., NaOH) and purify via recrystallization or column chromatography.
    Critical conditions include temperature control (<50°C to avoid decomposition) and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) to minimize byproducts .
  • Table 1 : Example Synthesis Protocol
StepReagents/ConditionsPurpose
14-Methoxybenzenesulfonyl chloride, propylamine, DMF, 25°C, 12hSulfonamide bond formation
2NaOH (aqueous), extraction with ethyl acetateNeutralization and isolation
3Recrystallization (ethanol/water)Purification

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure via characteristic shifts (e.g., methoxy group at ~3.8 ppm, sulfonamide protons at ~6.8–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (expected [M+H]⁺ at m/z 230.3) .

Q. What are the primary structural features of this compound, and how do they influence reactivity?

  • Methodological Answer : The molecule contains:
  • A sulfonamide group (-SO₂NH-), which participates in hydrogen bonding and enzyme inhibition .
  • A methoxy (-OCH₃) group at the para position, enhancing electron density on the aromatic ring and directing electrophilic substitution .
  • A propyl chain, influencing lipophilicity (logP ~2.1) and membrane permeability .
    X-ray crystallography (if available) can resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the sulfonamide group often acts as an electron-deficient region .
  • QSAR Modeling : Use descriptors like polar surface area (PSA) and partition coefficient (logP) to correlate structure with antimicrobial or enzyme-inhibitory activity. A study on similar sulfonamides showed PSA <90 Ų enhances blood-brain barrier penetration .
  • Molecular Docking : Simulate binding to targets (e.g., carbonic anhydrase) to identify key interactions (e.g., sulfonamide-Zn²+ coordination) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping ¹H signals by correlating proton-proton and proton-carbon connectivity .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled amines to simplify complex splitting patterns in sulfonamide protons .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of sulfonamide derivatization?

  • Methodological Answer :
  • Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, favoring sulfonamide formation over side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can enhance reaction rates by activating the sulfonyl chloride group .
  • Temperature : Lower temperatures (<30°C) reduce hydrolysis of sulfonyl chloride intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.